![molecular formula C6H5IN2O2 B1593984 2-Iodo-5-nitroaniline CAS No. 5459-50-7](/img/structure/B1593984.png)
2-Iodo-5-nitroaniline
Overview
Description
2-Iodo-5-nitroaniline is a chemical compound with the molecular formula C6H5IN2O2 . It has an average mass of 264.021 Da and a monoisotopic mass of 263.939575 Da . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Iodo-5-nitroaniline is 1S/C6H5IN2O2/c7-5-2-1-4 (9 (10)11)3-6 (5)8/h1-3H,8H2 . This indicates that the molecule consists of 6 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
2-Iodo-5-nitroaniline has a density of 2.1±0.1 g/cm^3, a boiling point of 363.1±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.9±3.0 kJ/mol and a flash point of 173.4±25.1 °C .Scientific Research Applications
2-Iodo-5-nitroaniline: A Comprehensive Analysis
Catalysis: 2-Iodo-5-nitroaniline may serve as a catalyst or a component in catalytic systems due to its nitro group. Nitroanilines are known to be involved in various catalytic reactions, including the reduction of nitro compounds to amines . The iodo substituent could potentially offer unique reactivity due to its ability to participate in electrophilic aromatic substitution reactions.
Material Science: In material science, 2-Iodo-5-nitroaniline could be used in the synthesis of complex organic molecules or polymers. Its iodo group makes it a suitable candidate for further functionalization through coupling reactions, which are fundamental in creating novel materials with desired properties.
Chemical Synthesis: This compound can be utilized in chemical synthesis as an intermediate. The presence of both nitro and iodo groups allows for selective transformations into various other functional groups, aiding in the synthesis of pharmaceuticals or agrochemicals.
Analytical Chemistry: Due to its distinct chemical structure, 2-Iodo-5-nitroaniline can be used as a standard or reagent in analytical chemistry applications. It could help in developing new analytical methods for detecting similar compounds or quantifying trace chemicals.
Pharmaceutical Research: In pharmaceutical research, 2-Iodo-5-nitroaniline might be explored for its potential biological activity. Nitroanilines are often precursors to pharmaceuticals, and the iodine atom could be used for radio-labeling, aiding in drug discovery and development processes.
Environmental Science: The compound’s reactivity could be harnessed in environmental science for the detoxification of harmful substances. Its ability to undergo reduction reactions might make it useful in converting toxic pollutants into less harmful substances .
Molecular Interactions Study: ResearchGate mentions the study of molecular interactions involving 2-Iodo-5-nitroaniline, such as hydrogen bonds and iodonitro interactions . This could have implications for understanding molecular recognition processes and designing better-performing materials or drugs.
Safety And Hazards
2-Iodo-5-nitroaniline is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2-iodo-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQOHFHGWCXKOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282072 | |
Record name | 2-iodo-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-nitroaniline | |
CAS RN |
5459-50-7 | |
Record name | 5459-50-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-iodo-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.